4-Hydrazinylpyridine-3-sulfonamide

carbonic anhydrase IX tumor-associated isoform stopped-flow CO₂ hydration assay

Select this 4-hydrazinylpyridine-3-sulfonamide for its unique dual functionality: a primary sulfonamide zinc-binding group and a nucleophilic hydrazino handle enabling rapid hydrazone, triazole, and pyrazole library construction. With a validated Ki of 4.90 nM against tumor-associated hCA IX and 17.5-fold selectivity over hCA II, this scaffold outperforms acetazolamide in potency and selectivity. Ideal for hit-to-lead optimization in hypoxic tumor targeting and antifungal programs (MIC ≤25 µg/mL vs. C. albicans). Commercial solid with ≥95% purity, backed by batch-specific NMR/HPLC/GC certificates, ensures quality for FBDD and HTS campaigns.

Molecular Formula C5H8N4O2S
Molecular Weight 188.21 g/mol
Cat. No. B2530455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydrazinylpyridine-3-sulfonamide
Molecular FormulaC5H8N4O2S
Molecular Weight188.21 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1NN)S(=O)(=O)N
InChIInChI=1S/C5H8N4O2S/c6-9-4-1-2-8-3-5(4)12(7,10)11/h1-3H,6H2,(H,8,9)(H2,7,10,11)
InChIKeyPTRSDYFZXIJRKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydrazinylpyridine-3-sulfonamide (CAS 73742-76-4): Sourcing & Baseline Profile for a Dual-Function Pyridyl Sulfonamide


4-Hydrazinylpyridine-3-sulfonamide (CHEMBL1164967, MFCD00661391, MW 188.21 g/mol, C₅H₈N₄O₂S) is a heterobifunctional scaffold that integrates an aromatic pyridine core, a primary sulfonamide zinc-binding group, and a nucleophilic hydrazino substituent at the 4-position [1]. It is commercially available as a solid with standard purity ≥95% (supported by NMR, HPLC, or GC batch-specific certificates) . The compound belongs to the 4-substituted pyridine-3-sulfonamide class, which has been extensively characterized as human carbonic anhydrase inhibitors, and its hydrazino tail provides a reactive handle for condensation, cyclocondensation, and hydrazone-based library construction.

Why Generic 4-Substituted Pyridine-3-sulfonamides Cannot Simply Replace 4-Hydrazinylpyridine-3-sulfonamide


Although the pyridine-3-sulfonamide chemotype is shared across many compounds, the 4-substituent dictates both the electronic character of the aromatic ring and the compound's capacity for downstream derivatization. Replacement of the hydrazino group with an amino (4-amino-3-pyridinesulfonamide) eliminates the nucleophilic terminal nitrogen that enables hydrazone, triazole, and pyrazole formation, abrogating a key synthetic entry point for focused library synthesis [1]. Conversely, bulkier hydrazino derivatives (e.g., compound 31 bearing a benzodithiazine-substituted hydrazino tail) profoundly alter the carbonic anhydrase isoform selectivity profile, shifting potency toward hCA I while reducing tumor-associated hCA IX selectivity [2]. Generic substitution without matching both the pharmacophoric sulfonamide and the specific hydrazino handle leads to loss of either the desired inhibition selectivity or the synthetic versatility required for hit-to-lead optimization.

Quantitative Evidence Guide: 4-Hydrazinylpyridine-3-sulfonamide vs. Closest Analogs in Carbonic Anhydrase Inhibition & Synthetic Utility


hCA IX Inhibition Potency: 4-Hydrazinylpyridine-3-sulfonamide Outperforms Acetazolamide by 5.2-Fold

4-Hydrazinylpyridine-3-sulfonamide inhibits the cancer-associated isoform hCA IX with a Ki of 4.90 nM [1], which is 5.2-fold more potent than the clinically used carbonic anhydrase inhibitor acetazolamide (AAZ, Ki = 25.7 nM under comparable stopped-flow CO₂ hydration conditions) [2]. Within the broader 4-substituted pyridine-3-sulfonamide series, hCA IX Ki values range from 4.6 to 313 nM [3], placing the hydrazino-substituted compound among the top-tier inhibitors of this isoform.

carbonic anhydrase IX tumor-associated isoform stopped-flow CO₂ hydration assay

Isoform Selectivity: hCA IX vs. hCA II Selectivity Ratio of 17.5, Superior to Acetazolamide

The compound displays a Ki of 85.6 nM against the ubiquitous cytosolic isoform hCA II [1], yielding a selectivity ratio of 17.5 for hCA IX over hCA II (Ki,hCA II / Ki,hCA IX = 85.6 / 4.90). In contrast, acetazolamide exhibits a Ki of 12.1 nM for hCA II and 25.7 nM for hCA IX [2], translating to a selectivity ratio of 0.47 (actually favoring hCA II). The closely related hydrazino derivative compound 31 (4-[N'-(6-chloro-7-cyano-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazino]-3-pyridinesulfonamide) shows potent hCA IX inhibition (Ki = 7.2 nM) but its hCA II data are not reported, precluding a direct selectivity comparison [3].

carbonic anhydrase isoform selectivity hCA IX/hCA II ratio off-target risk

Synthetic Handle Versatility: Hydrazino Group Enables Derivatization Pathways Inaccessible to the 4-Amino Analog

The terminal –NHNH₂ group of 4-hydrazinylpyridine-3-sulfonamide serves as a nucleophilic pivot for condensation with aldehydes/ketones (yielding hydrazones), reaction with 1,3-dicarbonyl compounds (forming pyrazoles), and cyclocondensation with nitriles or isothiocyanates (constructing 1,2,4-triazoles) [1]. In contrast, the structurally analogous 4-amino-3-pyridinesulfonamide (CAS 75903-62-7, MW 173.19 g/mol) lacks the terminal nitrogen lone pair required for these transformations, limiting its derivatization to amide bond formation or alkylation [2]. Pyridine-3-sulfonamide derivatives bearing 1,2,4-triazole substituents synthesized via hydrazine-mediated cyclization have shown MIC values ≤25 µg/mL against Candida albicans and Rhodotorula mucilaginosa, outperforming fluconazole [3], underscoring the value of the hydrazino handle for accessing biologically active heterocyclic space.

hydrazone synthesis heterocycle construction medicinal chemistry building block

Physicochemical Drug-Likeness Profile: Favorable Polarity and Hydrogen-Bonding Compared to 4-Hydrazinobenzenesulfonamide

4-Hydrazinylpyridine-3-sulfonamide has a computed XLogP3 of -0.8, 3 hydrogen bond donors, 6 hydrogen bond acceptors, 2 rotatable bonds, and a topological polar surface area (TPSA) of 119 Ų [1]. The benzene congener 4-hydrazinobenzenesulfonamide (CAS 4392-54-5, MW 187.22 g/mol) has a TPSA of approximately 107 Ų (calculated from its structure) [2]. Both compounds fall within favorable drug-like space (MW < 500, logP < 5, HBD < 5, HBA < 10), but the pyridine nitrogen in the target compound increases HBA count and TPSA, which can improve aqueous solubility and modulate blood-brain barrier penetration relative to the purely carbocyclic analog [1]. No head-to-head experimental ADME comparison has been published; the evidence is based on computed molecular descriptors.

drug-likeness physicochemical properties ADME prediction

Recommended Procurement Scenarios for 4-Hydrazinylpyridine-3-sulfonamide Based on Verified Differential Evidence


Selective hCA IX Inhibitor Lead Discovery and Optimization

Given the compound's Ki of 4.90 nM against hCA IX and a 17.5-fold selectivity over hCA II [1], it serves as a validated hit for medicinal chemistry programs targeting tumor-associated carbonic anhydrase isoforms. The hydrazino group can be further elaborated via hydrazone formation to modulate selectivity and pharmacokinetics, while the pyridine-3-sulfonamide core maintains zinc-binding affinity. Researchers developing hCA IX-selective inhibitors for hypoxic tumor imaging or therapy can use this compound as a starting scaffold with established nanomolar potency and a favorable selectivity window over the ubiquitous hCA II isoform, outperforming acetazolamide in both potency and selectivity under identical assay conditions [1].

Hydrazone-Based Compound Library Synthesis for Antifungal Screening

The terminal hydrazino group enables rapid condensation with diverse aldehydes and ketones to generate sulfonamide-hydrazone libraries in one synthetic step. Pyridine-3-sulfonamide derivatives bearing 1,2,4-triazole substituents—accessible via cyclocondensation chemistry employing hydrazine-derived intermediates—have demonstrated MIC values ≤25 µg/mL against Candida albicans and Rhodotorula mucilaginosa, surpassing fluconazole [2]. Procurement of 4-hydrazinylpyridine-3-sulfonamide as the core building block allows iterative library generation with minimal synthetic overhead, accelerating hit expansion in antifungal drug discovery programs.

Carbonic Anhydrase Isoform Profiling and Selectivity Fingerprinting

The compound has been characterized against hCA II (Ki = 85.6 nM), hCA IX (Ki = 4.90 nM), and hCA XII (Ki = 10.1 nM) in standardized stopped-flow CO₂ hydration assays [1]. This multi-isoform inhibition profile makes it suitable as a reference compound for selectivity panel screening when evaluating new sulfonamide-based CA inhibitor series. The data allow direct benchmarking of novel derivatives against both the hydrazino-substituted prototype and the clinical standard acetazolamide, facilitating structure-selectivity relationship analysis across the cytosolic (hCA II) and transmembrane (hCA IX, XII) isoforms relevant to glaucoma, cancer, and edema indications [1].

Drug Discovery Building Block with QC-Verified Purity for Fragment-Based or HTS Approaches

Commercially available with standard purity ≥95% and supported by batch-specific NMR, HPLC, or GC certificates , this compound meets the quality requirements for fragment-based drug discovery (FBDD) and high-throughput screening (HTS) campaigns. Its molecular weight (188.21 g/mol), favorable computed drug-likeness parameters (XLogP3 = -0.8, TPSA = 119 Ų, 2 rotatable bonds) [3], and dual sulfonamide–hydrazine functionality make it suitable for inclusion in diversity-oriented or target-focused screening libraries aimed at metalloenzyme inhibition or covalent modifier discovery.

Quote Request

Request a Quote for 4-Hydrazinylpyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.